rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans
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Overview
Description
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans: is a chemical compound with a complex structure that includes a decahydroquinoline ring system and a chloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans typically involves multiple steps, starting from simpler precursor molecules. The key steps often include the formation of the decahydroquinoline ring system followed by the introduction of the chloroethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized processes to ensure high efficiency and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of decahydroquinoline and chloroethanone, such as:
- rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
- rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, cis
Uniqueness
rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans is unique due to its specific stereochemistry and the presence of both the decahydroquinoline ring and the chloroethanone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2445749-91-5 |
---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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